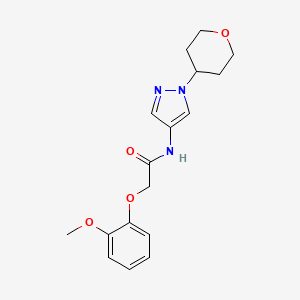
3-(2,4-Dichlorobenzyl)-6-hydrazinopyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2,4-Dichlorobenzyl” is a component found in various compounds with medicinal properties . It’s often used in combination with other substances to treat infections in the mouth and throat . “Hydrazinopyridazine” is less well-studied, but hydrazine derivatives are known to have various biological activities.
Synthesis Analysis
The synthesis of “2,4-Dichlorobenzyl” compounds involves various methods. For instance, 2,4-Dichlorobenzyl chloride can be synthesized by refluxing 2,4-dichlorobenzoic acid with thionyl chloride . Another method involves the ammoxidation of 2,4-dichlorobenzyl chloride .Molecular Structure Analysis
The molecular structure of “2,4-Dichlorobenzyl” compounds can vary. For example, 3,4-Dichlorobenzyl Bromide has a molecular formula of C7H5BrCl2 . The orientation of the dichlorophenyl ring with respect to other groups in the molecule can significantly influence its properties .Chemical Reactions Analysis
“2,4-Dichlorobenzyl” compounds can undergo various chemical reactions. For instance, 2,4-dichlorobenzyl chloride can be ammoxidized to produce dichlorobenzonitriles .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,4-Dichlorobenzyl” compounds can vary. For example, 2,4-Dichlorobenzyl alcohol has a molecular weight of 177.03 g/mol and is classified as harmful if swallowed and causes serious eye irritation . 3,4-Dichlorobenzyl chloride has a molecular weight of 195.47 g/mol and is classified as causing skin and eye damage .科学的研究の応用
Synthesis and Heterocyclic Chemistry
3-(2,4-Dichlorobenzyl)-6-hydrazinopyridazine serves as a key intermediate in the synthesis of heterocyclic compounds, demonstrating its utility in the construction of complex molecules. For instance, its reactivity has been explored in the preparation of acylamino substituted fused 1,2,4-triazoles and N-{2-[2-(heteroaryl)hydrazino]-2-oxoethyl}benzamides, showcasing its versatility in heterocyclic synthesis and potential precursors for further chemical transformations (Music & Verček, 2005).
Medicinal Chemistry Applications
In medicinal chemistry, the compound has shown significance in the development of novel pharmaceutical agents. For example, research has highlighted its role in the synthesis of pyridazine analogs with potential pharmaceutical importance, highlighting the structural analysis and DFT calculations to understand its properties and interactions (Sallam et al., 2021). Another study demonstrates its application in creating novel indolylpyridazinone derivatives with expected biological activity, indicating its contribution to the discovery of new therapeutic agents with antibacterial properties (Abubshait, 2007).
Anticancer and Antimicrobial Research
Further extending its application in medicinal chemistry, compounds derived from this compound have been evaluated for their potential anticancer and antimicrobial activities. Research focusing on the synthesis and bioevaluation of derivatives as cytotoxic agents against leukemia and breast adenocarcinoma cell lines has revealed promising leads for further investigation, demonstrating the compound’s utility in the development of new anticancer therapies (Mamta et al., 2019).
Corrosion Inhibition
The compound's derivatives have also been investigated for their inhibitory effect on the corrosion of metals, such as copper in nitric acid, demonstrating the potential for applications in materials science and engineering. This research employs density functional theory calculations to understand the mechanisms underlying its effectiveness as a corrosion inhibitor, providing insights into its practical applications beyond pharmaceuticals (Zarrouk et al., 2012).
Safety and Hazards
将来の方向性
While specific future directions for “3-(2,4-Dichlorobenzyl)-6-hydrazinopyridazine” are not available, research into “2,4-Dichlorobenzyl” compounds and their derivatives continues to be an active area of study . These compounds have potential therapeutic applications and their synthesis, properties, and mechanisms of action are subjects of ongoing research.
作用機序
Target of Action
It is known that 2,4-dichlorobenzyl alcohol, a related compound, acts as a mild antiseptic, able to kill bacteria and viruses associated with mouth and throat infections .
Mode of Action
The local anesthetic action of dichlorobenzyl alcohol, a related compound, is thought to be due to a reduced sodium channel blockade .
Biochemical Pathways
It is known that dichlorobenzyl alcohol, a related compound, has shown a virucidal effect against a number of viruses associated with the common cold, observed by a reduction in the viral load .
Result of Action
It is known that dichlorobenzyl alcohol, a related compound, has been shown to generate a reduced throat soreness and to provide pain relief and relief from difficulty in swallowing 5 minutes after administration .
Action Environment
It is known that the 2019-ncov, a virus, is sensitive to humidity, and the lifespan of viruses in 50% humidity is longer than that of 30% . This suggests that environmental factors such as temperature and humidity could potentially influence the action of antiviral compounds.
特性
IUPAC Name |
[6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl]hydrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N4/c12-8-2-1-7(10(13)6-8)5-9-3-4-11(15-14)17-16-9/h1-4,6H,5,14H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONWHQODUHXQAOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CC2=NN=C(C=C2)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[butyl(methyl)sulfamoyl]-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2634940.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-3-chloro-4-fluorobenzenesulfonamide](/img/structure/B2634941.png)

![(E)-N-(3-(2-ethoxyethyl)-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2634943.png)

![2,3-Dihydro-1,4-benzodioxin-3-yl-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2634946.png)

![1-[2-[Ethyl(prop-2-enoyl)amino]acetyl]-N-pyridin-2-ylpiperidine-3-carboxamide](/img/structure/B2634949.png)
![2-(4-chlorophenoxy)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2634952.png)
![2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2634954.png)
![methyl 5-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2634957.png)


